molecular formula C18H18BrN3O2 B2397714 2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034460-95-0

2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

Cat. No.: B2397714
CAS No.: 2034460-95-0
M. Wt: 388.265
InChI Key: XWOVAYSRVARSNS-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a pyrrolo[2,3-c]pyridine moiety, and a benzamide group

Mechanism of Action

Target of Action

aeruginosa .

Biochemical Pathways

For instance, N-bromosuccinimide (NBS), a brominated derivative of succinimide, is involved in free radical reactions .

Pharmacokinetics

The molecular weight of the compound is 200033 , which could influence its pharmacokinetic properties

Result of Action

Similar compounds have been found to inhibit certain bacterial receptors , which could potentially lead to antimicrobial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the bromination of a suitable precursor, followed by coupling reactions to introduce the pyrrolo[2,3-c]pyridine and benzamide groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce complex biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrrolo[2,3-c]pyridine analogs, such as:

Uniqueness

What sets 2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide apart is its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .

Biological Activity

The compound 2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom , a pyrrolopyridine core , and a benzamide moiety . These structural components contribute to its reactivity and biological interactions. The molecular formula is C18H20BrN3OC_{18}H_{20}BrN_{3}O, with a molecular weight of approximately 372.27 g/mol.

Research indicates that compounds similar to this compound exhibit significant activity as inhibitors of bromodomain and extraterminal (BET) proteins . BET proteins are crucial in regulating gene expression and have been implicated in various diseases, including cancer and inflammatory disorders. Inhibitors of these proteins show promise in preclinical studies for treating conditions such as acute myeloid leukemia and solid tumors .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit cancer cell proliferation. For instance, it has shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The following table summarizes some key findings from recent studies:

Cell Line IC50 (µM) Effect
MCF712.50Cytotoxicity observed
NCI-H46042.30Significant growth inhibition

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Study 1: BET Inhibition

A study focusing on the development of BET inhibitors highlighted the effectiveness of compounds structurally related to this compound. The study reported that these compounds exhibited strong binding affinity to BET proteins with IC50 values ranging from 0.5 µM to 10 µM, demonstrating their potential in therapeutic applications for oncology .

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship of pyrrolopyridine derivatives revealed that modifications on the benzamide moiety could enhance biological activity and selectivity towards specific targets such as BRD4 (a member of the BET family). This research emphasizes the importance of structural optimization in developing effective anticancer agents .

Properties

IUPAC Name

2-bromo-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2/c1-2-21-10-7-13-8-11-22(18(24)16(13)21)12-9-20-17(23)14-5-3-4-6-15(14)19/h3-8,10-11H,2,9,12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOVAYSRVARSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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